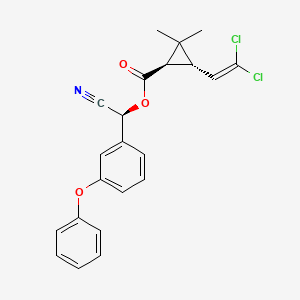
Fenoxazolina
Descripción general
Descripción
Fenoxazolina es un compuesto químico conocido por su uso como descongestionante nasal. Se encuentra comúnmente en soluciones nasales tópicas y se utiliza para aliviar la congestión nasal al constreñir los vasos sanguíneos en las fosas nasales . El compuesto tiene la fórmula química C13H18N2O y una masa molar de 218.300 g·mol−1 .
Aplicaciones Científicas De Investigación
Fenoxazoline has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: Fenoxazoline is studied for its effects on biological systems, particularly its vasoconstrictive properties.
Medicine: As a nasal decongestant, it is used in the treatment of nasal congestion and related conditions.
Industry: Fenoxazoline is used in the formulation of nasal sprays and other topical solutions.
Mecanismo De Acción
Fenoxazolina ejerce sus efectos estimulando los receptores alfa-adrenérgicos en la mucosa nasal. Esta estimulación conduce a la vasoconstricción, reduciendo el flujo sanguíneo a las fosas nasales y, por lo tanto, disminuyendo la congestión nasal. Los objetivos moleculares involucrados son principalmente los receptores alfa-adrenérgicos, y la vía incluye la activación de estos receptores que lleva a la constricción de los vasos sanguíneos .
Análisis Bioquímico
Biochemical Properties
Fenoxazoline plays a significant role in biochemical reactions, particularly in the respiratory system. It acts as an alpha-adrenergic agonist, which means it stimulates alpha-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, Fenoxazoline causes vasoconstriction, which reduces blood flow and decreases nasal congestion . The interaction between Fenoxazoline and alpha-adrenergic receptors is crucial for its decongestant effect.
Cellular Effects
Fenoxazoline influences various types of cells and cellular processes. In the nasal mucosa, it causes the constriction of blood vessels, leading to reduced swelling and congestion. This effect is mediated through the activation of alpha-adrenergic receptors on the smooth muscle cells of blood vessels . Additionally, Fenoxazoline may impact cell signaling pathways by modulating the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .
Molecular Mechanism
At the molecular level, Fenoxazoline exerts its effects by binding to alpha-adrenergic receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of adenylate cyclase activity. The result is a decrease in cAMP levels, leading to the contraction of smooth muscle cells and vasoconstriction . Fenoxazoline’s ability to inhibit adenylate cyclase and reduce cAMP levels is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoxazoline can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged use due to receptor desensitization. This phenomenon occurs when continuous exposure to Fenoxazoline leads to a reduction in the number of functional alpha-adrenergic receptors on the cell surface . Long-term studies have shown that while Fenoxazoline remains effective in the short term, its decongestant effects may diminish with extended use.
Dosage Effects in Animal Models
In animal models, the effects of Fenoxazoline vary with different dosages. At low doses, Fenoxazoline effectively reduces nasal congestion without significant adverse effects. At higher doses, it can cause systemic vasoconstriction, leading to increased blood pressure and potential cardiovascular issues . Toxicity studies in animals have shown that excessive doses of Fenoxazoline can result in adverse effects such as hypertension and tachycardia.
Metabolic Pathways
Fenoxazoline is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of Fenoxazoline . The metabolites are then excreted through the kidneys.
Transport and Distribution
Fenoxazoline is transported and distributed within cells and tissues through the bloodstream. It is absorbed through the nasal mucosa and enters the systemic circulation, where it is distributed to various tissues . The distribution of Fenoxazoline is influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound is known to bind to plasma proteins, which affects its distribution and bioavailability.
Subcellular Localization
The subcellular localization of Fenoxazoline is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. These receptors are embedded in the cell membrane and are responsible for mediating the vasoconstrictive effects of Fenoxazoline . The localization of Fenoxazoline to the cell membrane is essential for its activity, as it allows the compound to effectively bind to its target receptors and exert its pharmacological effects.
Métodos De Preparación
La síntesis de Fenoxazolina implica la reacción de 2-isopropilfenol con formaldehído y etilendiamina. Las condiciones de reacción suelen incluir un disolvente como el etanol y un catalizador para facilitar la reacción. La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y consistencia del producto final .
Análisis De Reacciones Químicas
Fenoxazolina experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse bajo condiciones específicas para producir diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos agentes halogenantes para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
4. Aplicaciones en Investigación Científica
This compound tiene varias aplicaciones en investigación científica:
Química: Se utiliza como compuesto de referencia en diversos estudios y reacciones químicas.
Biología: this compound se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades vasoconstrictoras.
Medicina: Como descongestionante nasal, se utiliza en el tratamiento de la congestión nasal y las afecciones relacionadas.
Industria: This compound se utiliza en la formulación de aerosoles nasales y otras soluciones tópicas.
Comparación Con Compuestos Similares
Fenoxazolina es similar a otros descongestionantes nasales como la oximetazolina y la xilometazolina. Es única en su estructura química específica, que incluye un grupo fenólico y un anillo imidazolina. Esta estructura le confiere a this compound propiedades farmacológicas distintas en comparación con sus contrapartes .
Compuestos Similares
- Oximetazolina
- Xilometazolina
- Nafazolina
This compound destaca por su eficacia específica y duración de acción, lo que la convierte en una opción preferida en ciertas formulaciones médicas.
Propiedades
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSWQDCHLWRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21370-21-8 (unspecified hydrochloride) | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30197533 | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-91-7 | |
| Record name | Fenoxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)






